Phe-gly-gly - 23576-42-3

Phe-gly-gly

Catalog Number: EVT-308788
CAS Number: 23576-42-3
Molecular Formula: C13H17N3O4
Molecular Weight: 279.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phe-Gly-Gly is widely employed as a substrate in studies involving enzymes like Angiotensin-Converting Enzyme (ACE) [, , , , , , ]. Additionally, modifications of the Phe-Gly-Gly sequence are used to investigate enzyme inhibition [, ].

Synthesis Analysis
  • Solid-phase peptide synthesis: This technique allows for the sequential addition of amino acids, including Phe-Gly-Gly, to a growing peptide chain on a solid support [, ].
  • Carbohydrate Protease Conjugates (CPCs): Phe-Gly-Gly is utilized in the synthesis of oligopeptides using CPCs, demonstrating the versatility of this tripeptide in diverse synthesis strategies [].
Molecular Structure Analysis

The host-guest interactions between CB[8] and Phe-Gly-Gly residues drive the self-assembly process, forming linear supramolecular polymer chains [, ]. By manipulating the assembly conditions, various morphologies can be achieved, including nanorings, nanospirals, nanowires, and superwires [].

Chemical Reactions Analysis
  • ACE Hydrolysis: ACE catalyzes the hydrolysis of the synthetic substrate furanacryloyl-Phe-Gly-Gly (FAPGG), releasing furanacryloyl-Phe and Gly-Gly [, , ]. This reaction is used to measure ACE activity spectrophotometrically [, ].
  • Inhibitor Binding: Peptide analogs containing Phe-Gly-Gly with modifications, such as N-[1(S)-carboxy-5-aminopentyl]-L-Phe-Gly [], act as competitive inhibitors of ACE, binding to the active site and preventing substrate hydrolysis.
Mechanism of Action
  • Chloride Activation: Monovalent anions, especially chloride, activate ACE by binding to the enzyme and influencing substrate binding affinity [, ].
  • Inhibition Mechanism: Inhibitors containing modified Phe-Gly-Gly sequences compete with the natural substrate for binding to the ACE active site, thereby reducing its activity [].
Applications
  • Hypertension Research: ACE plays a critical role in blood pressure regulation, and the use of FAPGG as a substrate facilitates the study of ACE kinetics and the development of ACE inhibitors for treating hypertension [, , ].
  • Enzyme Characterization: Investigating the effects of different substrates and inhibitors on ACE activity enhances our understanding of the enzyme's mechanism and specificity [, ].

Tyr-Gly-Phe-Gly-Gly (Historphin)

Compound Description: Historphin is a pentapeptide with potential opioid activity. Studies have shown that it demonstrates analgesic effects, particularly in animal models. [, ]

Relevance: Historphin shares a significant structural similarity with Phe-Gly-Gly, incorporating the target compound at its C-terminus and extending the sequence with an N-terminal Tyr-Gly. [, ] This structural similarity suggests a potential relationship in their biological activities, particularly regarding opioid receptor interactions.

Tyr-D-Ala-Phe-Gly-Gly

Compound Description: This historphin analog demonstrates significantly enhanced analgesic activity compared to the parent peptide and even surpasses the potency of Leu-enkephalin by a factor of 1000 in the tail-jerk test. [, ] This analog also shows notable activity in the heat plate test, indicating potential for pain management. [, ]

Relevance: This compound highlights the impact of structural modifications on the biological activity of Phe-Gly-Gly containing peptides. The substitution of Gly with D-Ala significantly increases its analgesic potency, suggesting that this position is critical for receptor interaction and biological activity. [, ]

Tyr-D-Ala-Phe-Gly-Gly-NH2

Compound Description: This amidated analog of historphin displays exceptionally high analgesic activity, even surpassing the potency of the non-amidated form. [, ] Its potency is comparable to desmorphine, a highly potent opioid peptide. [, ]

Relevance: The amidation of the C-terminus in this analog further enhances the analgesic activity compared to both Phe-Gly-Gly and the non-amidated analog. [, ] This modification underscores the importance of the C-terminal carboxyl group in influencing the peptide's interaction with opioid receptors and its overall pharmacological profile.

Tyr-Ser-Phe-Gly-Gly (Kapoorphin)

Compound Description: Kapoorphin is another opioid peptide with structural similarities to historphin. While it displays an affinity for both mu- and delta-opioid receptors, its analgesic potency appears less pronounced compared to historphin analogs. [, ]

Relevance: Kapoorphin, like historphin, contains Phe-Gly-Gly at its C-terminus but differs in the second residue, having Ser instead of Gly. [, ] This difference, while seemingly minor, results in a significant shift in its binding affinity towards different opioid receptor subtypes compared to historphin.

Tyr-D-Ser-Phe-Gly-Gly

Compound Description: This analog of kapoorphin, with a D-Ser substitution, exhibits a considerable increase in analgesic activity, exceeding Leu-enkephalin potency by over 1000-fold in the tail-jerk test. [, ] Similar to the D-Ala analog of historphin, this compound also shows activity in the heat plate test. [, ]

Relevance: The incorporation of D-Ser in place of Ser in kapoorphin significantly enhances its analgesic effects, much like the D-Ala substitution in historphin. [, ] This observation further supports the importance of the second residue's chirality in these pentapeptides for potent opioid activity, suggesting that this structural feature is crucial for their interaction with opioid receptors.

Tyr-D-Ser-Phe-Gly-NH2

Compound Description: This C-terminally amidated analog of kapoorphin exhibits potent analgesic activity, comparable to the highly potent opioid peptide desmorphine. [, ]

Relevance: As with the historphin analog, the amidation of the C-terminus in this kapoorphin variant further amplifies its analgesic effect. [, ] This observation reinforces the significance of the C-terminal modification in modulating the peptide's interaction with opioid receptors and ultimately affecting its pharmacological properties.

Z-Gly-Gly-Phe-Gly-Gly-Phe-Gly-Gly-OEt

Compound Description: This octapeptide, composed of alternating Gly and Phe residues with a C-terminal ethyl ester and N-terminal benzyloxycarbonyl protecting group (Z), was successfully synthesized using a stable carbohydrate-protease conjugate in acetonitrile. [] This synthesis method highlights the potential of enzymatic approaches for producing peptides containing both hydrophobic and hydrophilic amino acids. []

Relevance: This octapeptide incorporates two units of Phe-Gly-Gly with a specific protecting group and modification, demonstrating the potential of Phe-Gly-Gly as a building block for larger peptide structures. [] The successful synthesis of this peptide using a carbohydrate-protease conjugate suggests a potential application of this method for synthesizing other Phe-Gly-Gly containing peptides.

Furanacryloyl-Phe-Gly-Gly (FAPGG)

Compound Description: FAPGG is a synthetic substrate widely used in biochemical assays to study the activity and kinetics of angiotensin-converting enzyme (ACE). [, , , , ] The enzymatic hydrolysis of FAPGG by ACE is commonly monitored spectrophotometrically, allowing researchers to assess the enzyme's catalytic properties and the effects of various inhibitors.

Relevance: FAPGG directly incorporates Phe-Gly-Gly as its core structure, highlighting the significance of the tripeptide in ACE substrate recognition and binding. [, , , , ] Numerous studies utilize FAPGG to investigate ACE inhibition, demonstrating the importance of understanding the enzyme's interaction with Phe-Gly-Gly for developing potential therapeutic agents for hypertension and related conditions.

N-(3-[2-furyl] acryloyl)-Phe-Gly-Gly

Compound Description: This compound is another name for FAPGG, a widely used chromogenic substrate for assaying the activity of angiotensin-converting enzyme (ACE). [, ] Its use in ACE activity assays highlights its role in biochemical research.

Relevance: This compound is identical to FAPGG and therefore shares the same relevance to Phe-Gly-Gly, underscoring the significance of the tripeptide sequence in ACE substrate recognition and enzymatic activity. [, ]

Acetyl-Phe-Gly-Gly-N-methyl amide

Compound Description: This modified tripeptide serves as a model compound in molecular dynamics simulations to investigate the interactions between the aromatic ring of phenylalanine and backbone amide groups in peptides. [] The study focused on understanding the conformational preferences and factors influencing these weak interactions, which are prevalent in protein structures.

Relevance: This compound serves as a simplified model of Phe-Gly-Gly, with an acetyl group at the N-terminus and a methyl amide at the C-terminus, used to study the inherent properties and interaction tendencies of the Phe-Gly-Gly sequence in a controlled environment. []

Z-Tyr-Gly-OMe

Compound Description: This dipeptide, consisting of N-terminal benzyloxycarbonyl-protected tyrosine (Z-Tyr) and C-terminal glycine methyl ester (Gly-OMe), acts as a substrate for papain, a cysteine protease, in peptide synthesis reactions. [] It exemplifies the use of protected amino acid derivatives in peptide synthesis to control reaction selectivity and prevent unwanted side reactions.

Relevance: While not directly containing Phe-Gly-Gly, this compound is used in conjunction with a Gly-Phe-Leu tripeptide to synthesize a leucine enkephalin derivative using papain. [] This synthesis highlights a connection to the broader field of opioid peptides, where Phe-Gly-Gly plays a significant role in historphin and kapoorphin.

H2N-Gly-Phe-Leu-OH

Compound Description: This tripeptide, with a free N-terminal glycine (H2N-Gly) and a free C-terminal leucine (Leu-OH), acts as a nucleophile in a papain-catalyzed peptide synthesis reaction with Z-Tyr-Gly-OMe, forming a leucine enkephalin derivative. [] The reaction utilizes the P2 specificity of papain for aromatic residues, resulting in the efficient formation of the desired peptide bond.

Relevance: This tripeptide, while not directly structurally related to Phe-Gly-Gly, contributes to synthesizing a leucine enkephalin derivative, linking it to the field of opioid peptides, where Phe-Gly-Gly plays a crucial role in historphin and kapoorphin. []

N-[1(S)-carboxy-5-aminopentyl]-L-Phe-Gly

Compound Description: This compound is a potent inhibitor of angiotensin-converting enzyme (ACE). Its inhibitory potency is substrate dependent, being more effective with Fa-Phe-Gly-Gly as the substrate compared to Fa-Phe-Phe-Arg. []

Relevance: This ACE inhibitor incorporates Phe-Gly-Gly as part of its structure, indicating that the tripeptide sequence likely contributes to its binding affinity for the enzyme. [] The substrate-dependent inhibitory activity of this compound further highlights the importance of understanding the specific interactions between Phe-Gly-Gly and ACE.

N-(phenylphosphoryl)-L-Phe-L-Phe

Compound Description: This is another ACE inhibitor that exhibits substrate-dependent inhibitory activity, being more effective with Fa-Phe-Gly-Gly as the substrate compared to Fa-Phe-Phe-Arg. [] Its structure, featuring a phenylphosphoryl group attached to a diphenylalanine moiety, suggests a potential for interacting with the active site of ACE.

Relevance: While not directly containing Phe-Gly-Gly, this compound's substrate-dependent activity indicates potential interactions with the Phe-Gly-Gly binding site of ACE. [] Its structure, particularly the diphenylalanine motif, suggests potential for mimicking the Phe-Gly-Gly sequence and competing for binding to the enzyme.

Gly-L-Trp

Compound Description: This dipeptide acts as an ACE inhibitor, displaying substrate-dependent inhibitory activity. It is more effective in inhibiting ACE when Fa-Phe-Gly-Gly is used as the substrate compared to Fa-Phe-Phe-Arg. []

Relevance: Though not structurally similar to Phe-Gly-Gly, this dipeptide exhibits substrate-dependent inhibitory activity against ACE, suggesting a potential interaction with the enzyme's active site, which recognizes Phe-Gly-Gly in substrates. []

N-[1(S)-carboxy-3-phenylpropyl]-L-Ala-L-Pro (MK-422)

Compound Description: This compound, known as MK-422, is a potent inhibitor of angiotensin-converting enzyme (ACE). [] Its inhibitory activity is more pronounced when Fa-Phe-Gly-Gly is used as the substrate compared to Fa-Phe-Phe-Arg. [] MK-422's structure suggests its potential to interact with the active site of ACE, particularly through its carboxy and phenylpropyl groups.

Relevance: Similar to other ACE inhibitors listed, while MK-422 doesn't directly contain the Phe-Gly-Gly sequence, its substrate-dependent inhibitory activity implies a potential interaction with the enzyme's active site, particularly the region recognizing Phe-Gly-Gly in substrates. []

L-Phe-L-Arg

Compound Description: This dipeptide, composed of phenylalanine and arginine, exhibits inhibitory activity against angiotensin-converting enzyme (ACE). [] Unlike other inhibitors listed, L-Phe-L-Arg shows greater potency when Fa-Phe-Phe-Arg is used as the substrate compared to Fa-Phe-Gly-Gly. []

Relevance: L-Phe-L-Arg, containing phenylalanine, shows a distinct substrate preference compared to many other inhibitors in its interaction with ACE. [] This difference highlights the significance of the complete tripeptide sequence of Phe-Gly-Gly in substrate recognition and binding to ACE and that even minor variations can significantly impact the enzyme's interaction with inhibitors.

L-Ala-L-Pro

Compound Description: This dipeptide acts as an ACE inhibitor and demonstrates non-linear inhibition kinetics. [] Its inhibitory activity is influenced by the substrate used in the assay. []

Relevance: Despite lacking structural similarity to Phe-Gly-Gly, the dipeptide's inhibitory activity towards ACE suggests its interaction with the enzyme, potentially affecting the binding site that recognizes Phe-Gly-Gly in substrates. [] This observation underlines the complexity of ACE's active site and the potential for various compounds, even those structurally dissimilar to Phe-Gly-Gly, to influence its activity.

Carboxymethylpullulan-peptide-doxorubicin conjugates

Compound Description: These conjugates comprise carboxymethylpullulan (CMPul), a water-soluble polysaccharide derivative, linked to the anticancer drug doxorubicin (DXR) either directly or via various tetrapeptide spacers, including Gly-Gly-Phe-Gly, Gly-Phe-Gly-Gly, and Gly-Gly-Gly-Gly. [] These conjugates demonstrate potential as drug delivery systems, forming micelles in solution and exhibiting varying rates of DXR release depending on the spacer used.

Relevance: These conjugates utilize tetrapeptides containing Phe-Gly-Gly (Gly-Gly-Phe-Gly and Gly-Phe-Gly-Gly) as linkers for DXR, highlighting the versatility of the tripeptide sequence in designing drug delivery systems. [] The differing drug release profiles observed depending on the spacer sequence underscore the influence of even subtle changes in the peptide sequence on the conjugate's properties and behavior.

Phe-Gly-Gly-Met-Ala-His

Compound Description: This hexapeptide, isolated from goat milk casein hydrolysates, exhibits notable antioxidant activity. [] Its identification contributes to understanding the potential health benefits associated with consuming goat milk and its derivatives.

Relevance: This hexapeptide directly incorporates Phe-Gly-Gly at its N-terminus. [] While its primary reported activity is antioxidant, the presence of Phe-Gly-Gly raises interesting questions about potential additional biological activities, especially considering the opioid-related activities observed in other peptides containing this sequence.

Properties

CAS Number

23576-42-3

Product Name

Phe-gly-gly

IUPAC Name

2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid

Molecular Formula

C13H17N3O4

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1

InChI Key

NAXPHWZXEXNDIW-JTQLQIEISA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N

Synonyms

Phe-Gly-Gly
phenylalanyl-glycyl-glycine

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.